N-(2-ethylphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
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Overview
Description
Compound A , belongs to the class of oxazole derivatives Its chemical structure features an oxazole ring fused with an amide group and aromatic substituents
Preparation Methods
Synthetic Routes::
Heterocyclization Approach:
Amide Formation:
Protecting Groups:
- Reactions typically occur under mild conditions, using suitable solvents and catalysts.
- Temperature, pH, and stoichiometry play crucial roles in achieving high yields.
- While no specific industrial-scale production methods are reported for Compound A, its synthesis can be adapted for larger-scale production.
Chemical Reactions Analysis
Reactions::
Oxidation and Reduction:
Substitution Reactions:
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Compound A finds applications in various fields:
Medicinal Chemistry:
Biological Studies:
Mechanism of Action
Molecular Targets:
Pathways Involved:
Comparison with Similar Compounds
- Compound A’s uniqueness lies in its oxazole-amide hybrid structure.
- Similar Compounds:
Other Oxazoles: 4,5-dihydro-1,2-oxazoles with different substituents.
Amides: Explore related amides with diverse aromatic groups.
Properties
Molecular Formula |
C19H20N2O3 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C19H20N2O3/c1-3-13-7-4-5-10-16(13)20-19(22)18-12-17(21-24-18)14-8-6-9-15(11-14)23-2/h4-11,18H,3,12H2,1-2H3,(H,20,22) |
InChI Key |
ASPHEOFEYCVRJB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2CC(=NO2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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